2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine and methoxy groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 4-bromo-2,5-dimethoxybenzene. The process begins with the bromination of 2,5-dimethoxybenzene using bromine in the presence of a suitable solvent like acetic acid . The resulting 4-bromo-2,5-dimethoxybenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and sulfinates.
Scientific Research Applications
2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, leading to alterations in their activity. The bromine and methoxy groups can further modulate these interactions by affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethoxybenzaldehyde
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,5-Dimethoxy-4-bromophenethylamine
Uniqueness
Compared to similar compounds, 2,5-Dimethylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,5-dimethylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5S/c1-10-5-6-11(2)13(7-10)22-23(18,19)16-9-14(20-3)12(17)8-15(16)21-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWYXGJQHTQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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